3,3',4,4'-Tetrachloroazobenzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

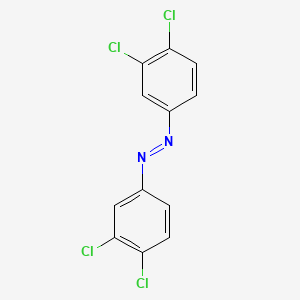

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

bis(3,4-dichlorophenyl)diazene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6Cl4N2/c13-9-3-1-7(5-11(9)15)17-18-8-2-4-10(14)12(16)6-8/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOBGIMQKWDUEPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N=NC2=CC(=C(C=C2)Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6Cl4N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6026086, DTXSID80860129 | |

| Record name | 3,3',4,4'-Tetrachloroazobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6026086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(3,4-dichlorophenyl)diazene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80860129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Color/Form |

Bright orange, crystalline solid | |

CAS No. |

14047-09-7, 64275-11-2 | |

| Record name | TCAB | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14047-09-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4,3',4'-Tetrachloroazobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014047097 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diazene, bis(3,4-dichlorophenyl)-, (Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064275112 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,3',4,4'-Tetrachloroazobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6026086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3',4,4'-TETRACHLOROAZOBENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PGG7W94GS9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3,4,3',4'-Tetrachloroazobenzene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8053 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

158 °C | |

| Record name | 3,4,3',4'-Tetrachloroazobenzene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8053 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to 3,3',4,4'-Tetrachloroazobenzene (TCAB)

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,3',4,4'-Tetrachloroazobenzene (TCAB) is a halogenated aromatic compound that is not commercially produced but arises as a contaminant in the manufacturing of certain herbicides and is formed from the environmental degradation of 3,4-dichloroaniline.[1][2] Structurally similar to the highly toxic 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD), TCAB exhibits a comparable, albeit less potent, toxicological profile.[1][3] This guide provides a comprehensive overview of the chemical synthesis, physicochemical properties, and toxicological characteristics of TCAB, with a focus on its mechanism of action through the aryl hydrocarbon receptor (AhR) pathway. Detailed experimental protocols and structured data tables are presented to support research and development activities.

Chemical Synthesis

The laboratory-scale synthesis of this compound is most efficiently achieved through the reduction of 3,4-dichloronitrobenzene (B32671). A common method involves the use of lithium aluminum hydride (LiAlH₄) as the reducing agent.[4] The reaction proceeds through the formation of intermediate species, including the corresponding azoxy and hydrazo derivatives.[4]

Experimental Protocol: Synthesis of TCAB via Reduction of 3,4-Dichloronitrobenzene

This protocol is adapted from the procedure described by Hsia et al. (1977).[4]

Materials:

-

3,4-Dichloronitrobenzene

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous diethyl ether

-

Ethyl acetate

-

Deionized water

-

Anhydrous magnesium sulfate

-

Petroleum ether

-

Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)

-

Inert atmosphere setup (e.g., nitrogen or argon)

-

Magnetic stirrer and heating mantle

-

Rotary evaporator

-

High-performance liquid chromatography (HPLC) system for purity analysis

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a dropping funnel under an inert atmosphere, dissolve 3.0 g of 3,4-dichloronitrobenzene in 300 mL of anhydrous diethyl ether.

-

Reduction: Cool the solution in a dry ice/ethanol bath. Slowly add 0.75 g of lithium aluminum hydride to the stirred solution. Allow the reduction to proceed for 15 minutes.

-

Quenching: Carefully quench the reaction by the dropwise addition of 5 mL of ethyl acetate, followed by 5 mL of deionized water.

-

Work-up: Filter the reaction mixture to remove inorganic salts. Wash the filtrate twice with equal volumes of deionized water in a separatory funnel. Dry the ethereal layer over anhydrous magnesium sulfate.

-

Purification and Isolation: After filtering off the drying agent, remove the ether under reduced pressure using a rotary evaporator. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield bright orange crystals of this compound.[3][5]

-

Analysis: Confirm the purity of the synthesized TCAB using reverse-phase HPLC.[4] Characterize the compound using spectroscopic methods such as mass spectrometry, infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy.[4]

Caption: Reaction workflow for the synthesis of TCAB.

Physicochemical Properties

TCAB is a stable, crystalline solid with low solubility in water, which contributes to its environmental persistence.[3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 14047-09-7 | [3] |

| Molecular Formula | C₁₂H₆Cl₄N₂ | [3] |

| Molecular Weight | 320.00 g/mol | [3] |

| Appearance | Bright orange crystalline solid | [3][5] |

| Melting Point | 158-158.5 °C | [3][5] |

| Water Solubility | Practically insoluble | [3] |

| Log Kow (Octanol-Water Partition Coefficient) | 5.53 | [5] |

| Decomposition | Emits toxic fumes of chlorine and nitrogen oxides upon heating | [5] |

Toxicological Properties and Mechanism of Action

The toxicity of TCAB is primarily attributed to its structural similarity to TCDD, allowing it to act as an agonist for the aryl hydrocarbon receptor (AhR).[3][5][6] Activation of the AhR signaling pathway leads to a wide range of toxic effects, including carcinogenicity, immunotoxicity, and endocrine disruption.[1][7]

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

The AhR is a ligand-activated transcription factor that resides in the cytoplasm in an inactive complex.[8] Upon binding of a ligand such as TCAB, the receptor complex translocates to the nucleus, where it dimerizes with the AhR nuclear translocator (ARNT).[8] This heterodimer then binds to specific DNA sequences known as dioxin-responsive elements (DREs) in the promoter regions of target genes, leading to the transcription of genes involved in xenobiotic metabolism (e.g., CYP1A1) and other cellular processes.[6][8]

Caption: Activation of the AhR pathway by TCAB.

Summary of Toxicological Effects

TCAB has been shown to induce a variety of adverse effects in animal studies, primarily in rats and mice. These effects are dose-dependent and include impacts on body and organ weights, hematological parameters, and the induction of tumors.

Table 2: Summary of Key Toxicological Findings for TCAB in Animal Studies

| Species | Exposure Route & Duration | Dose Levels (mg/kg/day) | Key Findings | Reference |

| F344/N Rats | Gavage, 13 weeks | 0, 0.1, 1, 3, 10, 30 | Decreased body weight, increased liver and spleen weights, thymic atrophy, responsive anemia, decreased platelet counts, marked decrease in circulating thyroxine (TT4).[9] | [9] |

| B6C3F1 Mice | Gavage, 13 weeks | 0, 0.1, 1, 3, 10, 30 | Increased liver and spleen weights, thymic atrophy, hyperplasia of the forestomach, decreased epididymal sperm density.[9] | [9] |

| B6C3F1 Mice | Gavage, 2 years | 0, 3, 10, 30 | Increased incidence of urethral transitional cell carcinomas in males and females, malignant lymphoma in females, and various nonneoplastic lesions.[5] | [5] |

| Rats & Mice | Gavage, 16 days | Rats: 0, 12.5, 32, 80, 200, 500Mice: 0, 1, 3.2, 10, 32, 100 | Increased liver, lung, and spleen weights in rats; increased liver and heart weights in mice; decreased thymus weights in both species.[1] | [1] |

Conclusion

This compound is a toxicologically significant compound due to its dioxin-like mechanism of action via the aryl hydrocarbon receptor. Its formation as a byproduct in industrial synthesis and as an environmental degradation product necessitates a thorough understanding of its chemical and biological properties. The information presented in this guide, including synthesis protocols, physicochemical data, and toxicological summaries, serves as a valuable resource for researchers and professionals in the fields of toxicology, environmental science, and drug development. Further research into the specific molecular interactions of TCAB and the development of sensitive detection methods are crucial for mitigating its potential risks to human health and the environment.

References

- 1. NTP Technical Report on the Toxicity Studies of this compound (CAS No. 14047-09-7) Administered by Gavage to F344/N Rats and B6C3F1 Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Toxicology and carcinogenesis studies of this compound (TCAB) (CAS No. 14047-09-7) in Harlan Sprague-Dawley rats and B6C3F1 mice (gavage studies) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 3,4,3',4'-Tetrachloro azoxybenzene and azobenzene: potent inducers of aryl hydrocarbon hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. NTP Technical Report on the Toxicity Studies of 3,3',4,4'-Tetrachloroazoxybenzene (CAS No. 21232-47-3) Administered by Gavage to F344/N Rats and B6C3F1 Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The Aryl Hydrocarbon Receptor: A Key Bridging Molecule of External and Internal Chemical Signals - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Toxicity of this compound in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]

3,3',4,4'-Tetrachloroazobenzene CAS number and molecular structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3,3',4,4'-Tetrachloroazobenzene (TCAB), a halogenated aromatic hydrocarbon of significant toxicological interest. This document details its chemical identity, molecular structure, synthesis, and analytical methodologies. A core focus is placed on its mechanism of action through the aryl hydrocarbon receptor (AhR) signaling pathway and its associated toxicological effects. Quantitative data are presented in structured tables for clarity, and key experimental protocols are outlined. Visual diagrams generated using the DOT language are provided to illustrate critical pathways and workflows.

Chemical Identity and Molecular Structure

This compound is a chlorinated derivative of azobenzene. It is not commercially produced but arises as a contaminant during the synthesis of certain herbicides.

CAS Number: 14047-09-7[1]

Molecular Formula: C₁₂H₆Cl₄N₂

Molecular Weight: 320.00 g/mol

Appearance: Bright orange crystalline solid.[2]

Molecular Structure:

References

An In-depth Technical Guide to the Environmental Formation Pathways of 3,3',4,4'-Tetrachloroazobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,3',4,4'-Tetrachloroazobenzene (TCAB) is a toxic and persistent environmental contaminant that is not intentionally produced but rather forms from the degradation of certain chloroaniline-based herbicides. This technical guide provides a comprehensive overview of the environmental formation pathways of TCAB, detailing the precursor compounds, reaction mechanisms, and the influence of various environmental factors. This document synthesizes key research findings, presenting quantitative data in structured tables, detailing experimental methodologies for replication, and providing visual representations of the formation pathways to facilitate a deeper understanding of TCAB's environmental fate.

Introduction

This compound (TCAB) is a halogenated aromatic compound of significant environmental concern due to its toxicity, persistence, and structural similarity to dioxins. It is primarily formed as a byproduct of the microbial and abiotic degradation of chloroaniline-based herbicides, most notably propanil (B472794), but also others such as linuron (B1675549) and diuron. The primary precursor to TCAB is 3,4-dichloroaniline (B118046) (DCA), which is a common degradation product of these herbicides in the soil environment. Understanding the formation pathways of TCAB is crucial for assessing its environmental risk and developing remediation strategies. This guide will explore the two primary routes of TCAB formation: microbial-mediated synthesis and abiotic (photochemical) formation.

Precursor Compounds

The formation of TCAB in the environment is intrinsically linked to the use of specific agricultural chemicals. The primary precursors are a class of herbicides that contain a 3,4-dichloroaniline moiety.

-

Propanil (3',4'-dichloropropionanilide): A widely used post-emergence herbicide for the control of grasses and broadleaf weeds in rice and other crops. Microbial hydrolysis of the amide bond in propanil readily releases 3,4-dichloroaniline.

-

Linuron and Diuron: These are phenylurea herbicides used to control a wide range of weeds in various crops. Similar to propanil, these compounds can be microbially degraded to release 3,4-dichloroaniline.

-

3,4-Dichloroaniline (DCA): This is the central intermediate in the formation of TCAB. Once formed in the soil, DCA can undergo condensation reactions to form TCAB.

Environmental Formation Pathways

The transformation of 3,4-dichloroaniline into this compound can occur through two main pathways in the environment: microbial-mediated formation and abiotic formation.

Microbial-Mediated Formation

Soil microorganisms play a pivotal role in the formation of TCAB. The process is not a direct metabolic pathway for energy production but rather a result of co-metabolism, where microbial enzymes incidentally catalyze the condensation of DCA molecules.

Several studies have demonstrated that a variety of soil microorganisms, including bacteria and fungi, are capable of this transformation. The key enzymatic step is believed to be a peroxidase-mediated oxidation of DCA, leading to the formation of reactive intermediates that then condense to form TCAB.

Abiotic Formation

In addition to microbial activity, TCAB can be formed through abiotic processes, primarily driven by sunlight. Photochemical reactions can induce the transformation of DCA into TCAB. This pathway is particularly relevant in aquatic environments and on the surface of soil and plant leaves where exposure to solar radiation is high. The mechanism involves the photo-oxidation of DCA, leading to the formation of radical intermediates that subsequently dimerize to form TCAB.

Quantitative Data on TCAB Formation

The formation of TCAB is influenced by several environmental factors, including the concentration of the precursor, soil type, temperature, pH, and microbial activity. The following tables summarize key quantitative data from various studies.

Table 1: Concentration of TCAB in Technical Grade Herbicides

| Herbicide | TCAB Concentration (mg/kg) | Reference |

| Propanil | 0.10 - 28.40 | [1] |

| Diuron | 0.10 - 28.40 | [1] |

| Linuron | 0.10 - 28.40 | [1] |

| Neburon | 0.10 - 28.40 | [1] |

| 3,4-Dichloroaniline | 9 - 1400 | [2] |

Table 2: Formation of TCAB from 3,4-Dichloroaniline (DCA) in Soil

| Soil Type | Initial DCA Concentration (µg/g) | Incubation Conditions | Maximum TCAB Yield (%) | Reference |

| Guelph loam | 500 | 25°C, aerobic, unsaturated | 4.8 | [3] |

| Not specified | 500 | Not specified | ~1 (from linuron or diuron) | [4] |

Table 3: Factors Influencing TCAB Formation in Soil

| Factor | Optimal Condition | Effect on TCAB Formation | Reference |

| Temperature | 25°C | Formation decreases at higher or lower temperatures | [3] |

| DCA Concentration | 500 µg/g soil | Higher or lower concentrations resulted in less TCAB formation | [3] |

| Soil Redox Potential (Eh) | Aerobic | Strikingly reduced formation at low Eh (~ -300 mV) | [3] |

| Soil Type | Loam | No formation observed in Peel clay | [3] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of TCAB formation.

Microbial Degradation of Chloroanilines and TCAB Formation

This protocol is a composite based on methodologies described for isolating and studying chloroaniline-degrading microorganisms.[5][6][7]

Objective: To assess the potential of a microbial consortium from a specific environment (e.g., agricultural soil) to degrade a chloroaniline precursor and form TCAB.

Materials:

-

Soil sample from a site with a history of chloroaniline herbicide application.

-

Minimal Salts Medium (MSM): Prepare a sterile solution containing essential minerals (e.g., K₂HPO₄, KH₂PO₄, (NH₄)₂SO₄, MgSO₄·7H₂O, and trace elements).

-

3,4-Dichloroaniline (DCA) stock solution (e.g., 10 g/L in a suitable solvent like methanol).

-

Sterile Erlenmeyer flasks, petri dishes, and culture tubes.

-

Shaking incubator.

-

Centrifuge.

-

Analytical instrumentation (HPLC or GC-MS).

Procedure:

-

Enrichment Culture:

-

In a 250 mL Erlenmeyer flask, add 100 mL of sterile MSM.

-

Inoculate with 1 g of the soil sample.

-

Add DCA from the stock solution to a final concentration of 50-100 mg/L.

-

Incubate at 28-30°C on a rotary shaker at 150 rpm for 7-14 days.

-

After incubation, transfer a small aliquot (e.g., 1-5 mL) to a fresh flask of MSM with DCA and repeat the incubation. This enriches for microorganisms capable of utilizing or tolerating DCA.

-

-

Isolation of Pure Cultures (Optional):

-

After several enrichment cycles, plate serial dilutions of the culture onto MSM agar (B569324) plates containing DCA as the sole carbon and nitrogen source.

-

Incubate the plates at 28-30°C until colonies appear.

-

Select individual colonies and re-streak on fresh plates to obtain pure cultures.

-

-

Degradation and Formation Study:

-

Inoculate 100 mL of sterile MSM in a 250 mL flask with a known amount of the enrichment culture or a pure isolate.

-

Add DCA to a final concentration of 50-100 mg/L.

-

Set up a sterile control flask with MSM and DCA but no inoculum.

-

Incubate under the same conditions as the enrichment.

-

At regular intervals (e.g., 0, 1, 3, 7, 14 days), withdraw an aliquot of the culture.

-

Centrifuge the aliquot to separate the biomass from the supernatant.

-

Analyze the supernatant for the concentration of DCA and the formation of TCAB using HPLC or GC-MS.

-

Photochemical Formation of TCAB from DCA

This protocol is based on general procedures for studying the photochemical degradation of organic compounds.[8]

Objective: To investigate the formation of TCAB from the photolysis of DCA in an aqueous solution.

Materials:

-

Photoreactor equipped with a UV lamp (e.g., mercury vapor lamp) that simulates solar radiation.

-

Quartz reaction vessel.

-

3,4-Dichloroaniline (DCA) solution of known concentration in deionized water.

-

Magnetic stirrer.

-

Analytical instrumentation (HPLC or GC-MS).

-

Actinometer for measuring light intensity (optional, for quantum yield determination).

Procedure:

-

Reaction Setup:

-

Prepare a solution of DCA in deionized water (e.g., 10-50 mg/L) in the quartz reaction vessel.

-

Place the vessel in the photoreactor and ensure it is centered with respect to the UV lamp.

-

Use a magnetic stirrer to ensure the solution is well-mixed throughout the experiment.

-

Set up a dark control by wrapping an identical reaction vessel in aluminum foil.

-

-

Photolysis:

-

Turn on the UV lamp to initiate the photochemical reaction.

-

Maintain a constant temperature, if possible, using a cooling system for the lamp.

-

At specific time intervals (e.g., 0, 15, 30, 60, 120 minutes), withdraw a sample from the reaction vessel.

-

-

Analysis:

-

Immediately analyze the collected samples for the concentration of DCA and the formation of TCAB using HPLC or GC-MS.

-

Analyze the dark control at the end of the experiment to account for any non-photochemical degradation.

-

-

Data Analysis:

-

Plot the concentration of DCA and TCAB as a function of irradiation time.

-

Determine the rate of DCA degradation and TCAB formation.

-

If an actinometer is used, the quantum yield of the reaction can be calculated.

-

Extraction and Quantification of TCAB in Soil Samples

This protocol is a generalized procedure based on standard methods for the analysis of persistent organic pollutants in soil.[9][10][11][12]

Objective: To extract and quantify the concentration of TCAB in a soil sample.

Materials:

-

Soxhlet extraction apparatus or Accelerated Solvent Extractor (ASE).

-

Extraction thimbles.

-

Hexane (B92381) and acetone (B3395972) (pesticide grade).

-

Anhydrous sodium sulfate (B86663).

-

Rotary evaporator.

-

Silica (B1680970) gel or Florisil for column chromatography cleanup.

-

Gas chromatograph-mass spectrometer (GC-MS).

-

TCAB analytical standard.

Procedure:

-

Sample Preparation:

-

Air-dry the soil sample and sieve it through a 2-mm mesh to remove large debris.

-

Homogenize the sieved soil.

-

-

Extraction:

-

Weigh approximately 10-20 g of the prepared soil and mix it with an equal amount of anhydrous sodium sulfate to remove residual moisture.

-

Place the soil mixture into an extraction thimble and insert it into the Soxhlet extractor.

-

Extract the sample with a mixture of hexane and acetone (e.g., 1:1 v/v) for 16-24 hours.

-

-

Concentration and Cleanup:

-

After extraction, concentrate the solvent extract to a small volume (e.g., 1-2 mL) using a rotary evaporator.

-

Perform a cleanup step to remove interfering compounds. This typically involves passing the concentrated extract through a chromatography column packed with silica gel or Florisil. Elute the column with appropriate solvents to separate TCAB from other co-extracted substances.

-

-

Quantification:

-

Analyze the cleaned-up extract using a GC-MS system.

-

Identify TCAB based on its retention time and mass spectrum.

-

Quantify the concentration of TCAB by comparing the peak area to a calibration curve prepared from analytical standards.

-

GC-MS Parameters (Example): [1]

-

Column: HP-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness)

-

Carrier Gas: Helium at a constant flow of 1 mL/min

-

Inlet Temperature: 250°C

-

Oven Temperature Program: Start at 100°C (hold for 1 min), ramp to 280°C at 10°C/min, and hold for 10 min.

-

MSD Interface Temperature: 280°C

-

Ion Source Temperature: 230°C

-

Quadrupole Temperature: 150°C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for TCAB (e.g., m/z 320, 322, 324).

Conclusion

The environmental formation of this compound is a complex process resulting from the degradation of widely used chloroaniline-based herbicides. Both microbial and abiotic pathways contribute to its presence in the environment, with factors such as soil type, temperature, pH, and microbial community composition playing significant roles in the rate and extent of its formation. The quantitative data and experimental protocols provided in this guide offer a foundational understanding for researchers and professionals working to assess the risks associated with TCAB and to develop effective management and remediation strategies. Further research is needed to fully elucidate the kinetics of TCAB formation under a broader range of environmental conditions and to identify the specific microbial enzymes and photochemical mechanisms involved.

References

- 1. agilent.com [agilent.com]

- 2. Enhanced dechlorination and biodegradation of 2-chloroaniline by a 2-aminoanthraquinone-graphene oxide composite under anaerobic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Genetic Diversity among 3-Chloroaniline- and Aniline-Degrading Strains of the Comamonadaceae - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. mcm.lternet.edu [mcm.lternet.edu]

- 10. GC-MS Sample Preparation | Thermo Fisher Scientific - JP [thermofisher.com]

- 11. ir.library.oregonstate.edu [ir.library.oregonstate.edu]

- 12. files.webtreepro.com [files.webtreepro.com]

Toxicological Profile of 3,3',4,4'-Tetrachloroazobenzene (TCAB) in Rats: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3,3',4,4'-Tetrachloroazobenzene (TCAB) is a halogenated aromatic hydrocarbon with a toxicological profile characterized by dioxin-like effects. This technical guide provides a comprehensive overview of the toxicological effects of TCAB in rats, based on available scientific literature. The information presented herein is intended to support researchers, scientists, and drug development professionals in understanding the potential hazards associated with TCAB exposure. This document summarizes key findings from acute, subchronic, and chronic toxicity studies, as well as investigations into its reproductive and developmental effects and mechanism of action. All quantitative data are presented in structured tables for ease of comparison, and detailed experimental protocols for pivotal studies are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the toxicological processes.

Introduction

This compound (TCAB) is a chloroazo compound that is not produced commercially but can be formed as a contaminant during the synthesis of certain herbicides and dyes. Its structural similarity to 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD) raises significant toxicological concerns due to the potential for similar mechanisms of toxicity. This guide focuses on the toxicological effects of TCAB observed in rat models, which are crucial for assessing potential risks to human health.

Toxicokinetics

The toxicokinetics of TCAB in rats reveal important aspects of its absorption, distribution, metabolism, and excretion, which are critical for understanding its systemic toxicity.

Absorption, Distribution, Metabolism, and Excretion

Following oral administration in male Fischer 344 rats, TCAB is readily absorbed, with an absolute oral bioavailability of approximately 30%.[1] After absorption, it is distributed in the body and subsequently metabolized and excreted. Within 48 hours of oral dosing, about 39-45% of the administered radioactivity is excreted in the urine and 53-56% in the feces.[1] Biliary excretion is a significant route of elimination, with about 33% of an intravenous dose being excreted in the bile within 6 hours.[1] The primary metabolites identified in urine are sulfate (B86663) ester conjugates of hydroxylated mono- or dichloroaniline derivatives, with some also being acetylated.[1]

Toxicokinetic Parameters

The disappearance of TCAB from the blood follows a two-compartment model.[1] Key toxicokinetic parameters are summarized in the table below.

| Parameter | Value | Reference |

| Half-life (t½) | 4.0 hours | [1] |

| Clearance | 12.3 ml/min/kg | [1] |

| Apparent Volume of Distribution | 4.3 L/kg | [1] |

| Absolute Oral Bioavailability | 30% | [1] |

Acute and Subchronic Toxicity

Short-term and medium-term exposure to TCAB has been evaluated in rats to determine its acute and subchronic toxicity profile.

16-Day Gavage Studies

In 16-day studies, F344/N rats were administered TCAB by gavage. The primary effects observed are detailed in the following table.

| Parameter | Male Rats | Female Rats | Reference |

| Doses | 0, 12.5, 32, 80, 200, 500 mg/kg | 0, 12.5, 32, 80, 200, 500 mg/kg | [2] |

| Mortality | No treatment-related mortality | No treatment-related mortality | [2] |

| Body Weight | No significant effect on mean body weight gain | No significant effect on mean body weight gain | [2] |

| Organ Weights | Increased liver, lung, and spleen weights; Decreased thymus weights | Increased liver, lung, and spleen weights; Decreased thymus weights | [2] |

| Histopathology | Hematopoietic cell proliferation in the spleen | Hematopoietic cell proliferation in the spleen | [2] |

13-Week Gavage Studies

Longer-term exposure in 13-week studies provided more detailed insights into the subchronic toxicity of TCAB in F344/N and Harlan Sprague-Dawley rats.

| Parameter | Male Rats | Female Rats | Reference |

| Doses (F344/N) | 0, 0.1, 1, 3, 10, 30 mg/kg | 0, 0.1, 1, 3, 10, 30 mg/kg | [3] |

| Doses (Harlan Sprague-Dawley) | 0, 0.1, 0.3, 1, 3, 10, 30, 100 mg/kg | 0, 0.1, 0.3, 1, 3, 10, 30, 100 mg/kg | [4] |

| Body Weight | 10% decrease in terminal body weight at 30 mg/kg (F344/N) | Significantly less than vehicle controls at ≥10 mg/kg (Harlan Sprague-Dawley) | [3][4] |

| Organ Weights | Increased liver weight (≥3 mg/kg), spleen weight (≥10 mg/kg), and decreased thymus weight (≥10 mg/kg) (F344/N) | Increased liver weight (≥10 mg/kg), spleen weight (30 mg/kg), and decreased thymus weight (≥10 mg/kg) (F344/N) | [3] |

| Hematology | Responsive anemia and decreased platelet counts at 10 and 30 mg/kg (F344/N) | Responsive anemia and decreased platelet counts at 10 and 30 mg/kg (F344/N) | [3] |

| Clinical Chemistry | Marked decrease in circulating total thyroxine (TT4) at all dose levels (F344/N) | Marked decrease in circulating total thyroxine (TT4) at all dose levels (F344/N) | [3] |

| Histopathology | Hyperplasia of the forestomach (≥3 mg/kg), hematopoietic cell proliferation in the spleen (≥10 mg/kg) (F344/N) | Hyperplasia of the forestomach (30 mg/kg) (F344/N) | [3] |

Chronic Toxicity and Carcinogenicity

Two-year gavage studies were conducted in Harlan Sprague-Dawley rats to evaluate the chronic toxicity and carcinogenic potential of TCAB.

| Parameter | Male Rats | Female Rats | Reference |

| Doses | 0, 0.3, 1, 3 mg/kg | 0, 0.3, 1, 3 mg/kg | [4] |

| Survival | No significant effect | No significant effect | [4] |

| Body Weight | No significant effect | No significant effect | [4] |

| Tumor Incidence | No clear evidence of carcinogenic activity | Equivocal evidence of carcinogenic activity (uterine stromal polyps) | [4] |

| Non-neoplastic Lesions | Increased incidence of liver and thyroid gland follicular cell hypertrophy | Increased incidence of liver and thyroid gland follicular cell hypertrophy | [4] |

Reproductive and Developmental Toxicity

The effects of TCAB on reproduction and development have been investigated in rats.

| Study Type | Doses | Key Findings | Reference |

| Developmental Toxicity | Not specified in abstract | A study on the developmental toxicity of TCAB in Sprague-Dawley rats has been conducted. | |

| Male Reproductive Endpoints (13-week study) | 0, 0.1, 1, 3, 10, 30 mg/kg | No significant effects on sperm motility or concentration. | [3] |

| Estrous Cycle Length (13-week study) | 0, 0.1, 1, 3, 10, 30 mg/kg | No significant effects on estrous cycle length. | [3] |

Mechanism of Action: Aryl Hydrocarbon Receptor (AhR) Signaling

The toxic effects of TCAB are primarily mediated through its interaction with the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor. This "dioxin-like" mechanism is initiated by the binding of TCAB to the cytosolic AhR complex.

Signaling Pathway

Upon binding, the AhR complex translocates to the nucleus, where it dissociates from its chaperone proteins and heterodimerizes with the AhR Nuclear Translocator (ARNT). This AhR-ARNT complex then binds to specific DNA sequences known as Dioxin-Responsive Elements (DREs) or Xenobiotic-Responsive Elements (XREs) in the promoter regions of target genes. This binding initiates the transcription of a battery of genes, including those encoding for cytochrome P450 enzymes (e.g., CYP1A1, CYP1A2), which are involved in xenobiotic metabolism. The sustained activation of this pathway leads to the various toxic responses observed.

Experimental Protocols

Detailed methodologies for key studies are crucial for the interpretation and replication of findings.

13-Week Gavage Study in F344/N Rats

-

Animal Model: Male and female F344/N rats, 10 per group.

-

Dosing:

-

Vehicle: Corn oil.

-

Route of Administration: Gavage.

-

Dose Levels: 0, 0.1, 1, 3, 10, or 30 mg/kg body weight.

-

Duration: 13 weeks.

-

Frequency: 5 days a week.

-

-

Endpoints Measured:

-

In-life: Survival, clinical observations, body weight, food consumption.

-

Hematology: Complete blood counts.

-

Clinical Chemistry: Serum enzyme and chemistry profiles, including total thyroxine (TT4).

-

Reproductive Parameters: Sperm motility, concentration, and estrous cycle length.

-

Necropsy: Gross pathology, organ weights (liver, spleen, thymus, etc.).

-

Histopathology: Microscopic examination of a comprehensive set of tissues.

-

2-Year Gavage Study in Harlan Sprague-Dawley Rats

-

Animal Model: Male and female Harlan Sprague-Dawley rats.

-

Dosing:

-

Vehicle: Corn oil:acetone (99:1).

-

Route of Administration: Gavage.

-

Dose Levels: 0, 0.3, 1, or 3 mg/kg body weight.

-

Duration: 2 years.

-

Frequency: 5 days a week.

-

-

Endpoints Measured:

-

In-life: Survival, clinical observations, body weight, food consumption.

-

Necropsy: Complete gross necropsy.

-

Histopathology: Microscopic examination of all gross lesions and a comprehensive set of tissues from all animals to assess for neoplastic and non-neoplastic lesions.

-

Conclusion

The toxicological profile of this compound in rats is characterized by a range of dioxin-like effects, mediated through the Aryl Hydrocarbon Receptor signaling pathway. Subchronic exposure leads to effects on the liver, spleen, thymus, and hematopoietic system, as well as significant decreases in circulating thyroxine levels. Chronic exposure studies in Harlan Sprague-Dawley rats did not show clear evidence of carcinogenicity in males but suggested equivocal evidence in females at the highest dose tested. The detailed data and experimental protocols provided in this guide serve as a valuable resource for understanding the potential hazards of TCAB and for informing future research and risk assessment efforts.

References

3,3',4,4'-Tetrachloroazobenzene (TCAB): An In-Depth Technical Guide to its Function as an Aryl Hydrocarbon Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3,3',4,4'-tetrachloroazobenzene (TCAB) as a potent agonist of the Aryl Hydrocarbon Receptor (AhR). TCAB, a halogenated aromatic hydrocarbon, is recognized for its structural similarity to the highly toxic 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD), enabling it to interact with and activate the AhR signaling pathway. This document details the mechanism of AhR activation by TCAB, presents quantitative data on its binding affinity and potency, outlines relevant experimental protocols for its study, and discusses its toxicological implications. The information is intended to serve as a critical resource for researchers in toxicology, pharmacology, and drug development investigating the effects of dioxin-like compounds and the intricacies of AhR signaling.

Introduction

This compound (TCAB) is a synthetic, planar, hydrophobic molecule that belongs to the class of halogenated aromatic hydrocarbons. Structurally, it is an azo compound with four chlorine atoms substituted on the phenyl rings. Its significance in toxicology and pharmacology stems from its role as a potent agonist of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor that mediates the toxic and biological effects of a wide range of environmental contaminants, including the prototypical AhR agonist, 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD). The structural resemblance between TCAB and TCDD allows TCAB to bind to the AhR with high affinity, initiating a cascade of molecular events that can lead to altered gene expression and a spectrum of toxicological outcomes. Understanding the interaction of TCAB with the AhR is crucial for assessing its potential risks to human health and for utilizing it as a tool to probe the complexities of the AhR signaling pathway.

Mechanism of Action: AhR Signaling Pathway

The biological and toxicological effects of TCAB are primarily mediated through its activation of the Aryl Hydrocarbon Receptor (AhR) signaling pathway. In its inactive state, the AhR resides in the cytoplasm as part of a protein complex that includes heat shock protein 90 (Hsp90), AhR-interacting protein (AIP, also known as XAP2), and p23.

Upon binding of TCAB to the ligand-binding pocket of the AhR, a conformational change is induced, leading to the dissociation of the chaperone proteins. This unmasks a nuclear localization signal, facilitating the translocation of the ligand-AhR complex into the nucleus. Inside the nucleus, the AhR heterodimerizes with the AhR nuclear translocator (ARNT). This AhR-ARNT heterodimer then binds to specific DNA sequences known as Dioxin Responsive Elements (DREs) or Xenobiotic Responsive Elements (XREs) located in the promoter regions of target genes.

The binding of the AhR-ARNT complex to DREs recruits co-activator proteins and the general transcription machinery, leading to the transcriptional activation of a battery of genes. Among the most well-characterized AhR target genes are those encoding for drug-metabolizing enzymes, particularly members of the Cytochrome P450 family, such as CYP1A1, CYP1A2, and CYP1B1. The induction of these enzymes is a hallmark of AhR activation and plays a role in the metabolism of xenobiotics. However, sustained activation of the AhR by persistent ligands like TCAB can lead to a wide range of adverse effects, including developmental toxicity, immunotoxicity, and carcinogenicity.

Quantitative Data on AhR Agonist Activity

The potency of TCAB as an AhR agonist has been quantified in various in vitro systems, primarily through the induction of AhR-responsive genes like CYP1A1. The following tables summarize key quantitative data, comparing the activity of TCAB with the prototypical AhR agonist, TCDD.

Table 1: In Vitro Potency of TCAB and TCDD for Induction of AhR-Mediated Responses in Rat Hepatoma H-4-II E Cells

| Compound | Endpoint | EC50 (M) | Relative Potency (TCDD = 1) |

| This compound (TCAB) | Aryl Hydrocarbon Hydroxylase (AHH) Induction | 2.4 x 10⁻⁹ | 0.013 |

| Ethoxyresorufin O-deethylase (EROD) Induction | 2.8 x 10⁻⁹ | 0.028 | |

| 2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD) | Aryl Hydrocarbon Hydroxylase (AHH) Induction | 3.1 x 10⁻¹¹ | 1 |

| Ethoxyresorufin O-deethylase (EROD) Induction | 7.7 x 10⁻¹¹ | 1 |

Data sourced from Safe et al., 1985.

Table 2: Comparative AhR Binding Affinity

| Compound | Parameter | Value | Species/System |

| 2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD) | Kd | 1.34 ± 0.32 nM | Rat Liver Cytosol |

Experimental Protocols

The study of TCAB as an AhR agonist involves a variety of in vitro and in vivo experimental approaches. Below are detailed methodologies for key experiments.

Cell Culture and Treatment

-

Cell Lines: Commonly used cell lines for studying AhR activation include rat hepatoma (H4IIE), mouse hepatoma (Hepa-1c1c7), and human hepatoma (HepG2) cells. These cells endogenously express the AhR and are responsive to agonists.

-

Culture Conditions: Cells are typically maintained in Dulbecco's Modified Eagle's Medium (DMEM) or a similar medium supplemented with 10% fetal bovine serum (FBS), penicillin (100 units/mL), and streptomycin (B1217042) (100 µg/mL) at 37°C in a humidified atmosphere of 5% CO₂.

-

Compound Preparation and Dosing: TCAB and other lipophilic compounds are dissolved in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO). Serial dilutions are prepared in culture medium to achieve the desired final concentrations. The final concentration of the solvent in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced toxicity.

AhR-Dependent Reporter Gene Assay

This assay is a high-throughput method to screen for and characterize AhR agonists. It utilizes a cell line that has been stably or transiently transfected with a reporter gene (e.g., luciferase) under the control of a promoter containing multiple DREs.

-

Principle: Activation of the AhR by a ligand leads to the binding of the AhR-ARNT complex to the DREs, driving the expression of the reporter protein. The activity of the reporter protein (e.g., luminescence for luciferase) is then measured and is proportional to the extent of AhR activation.

-

Protocol Outline:

-

Cell Seeding: Seed the reporter cell line in a 96-well plate at a density that allows for optimal growth and response.

-

Compound Treatment: After allowing the cells to attach (typically 24 hours), treat the cells with various concentrations of TCAB, a positive control (e.g., TCDD), and a vehicle control (e.g., DMSO).

-

Incubation: Incubate the cells for a sufficient period to allow for reporter gene expression (typically 18-24 hours).

-

Cell Lysis and Reporter Activity Measurement: Lyse the cells and measure the reporter gene activity according to the manufacturer's instructions for the specific reporter assay system (e.g., using a luminometer for a luciferase assay).

-

Data Analysis: Calculate the fold induction of reporter activity relative to the vehicle control. Plot the dose-response curve and determine the EC₅₀ value.

-

Competitive Ligand Binding Assay

This assay directly measures the ability of a test compound to compete with a radiolabeled high-affinity AhR ligand (e.g., [³H]TCDD) for binding to the AhR.

-

Principle: A fixed concentration of radiolabeled ligand and varying concentrations of the unlabeled test compound (competitor) are incubated with a source of AhR (e.g., cytosolic extracts from liver or cultured cells). The amount of radiolabeled ligand bound to the receptor is then measured. A decrease in the bound radioactivity with increasing concentrations of the test compound indicates competitive binding.

-

Protocol Outline:

-

Preparation of Cytosol: Prepare a cytosolic fraction containing the AhR from a suitable source (e.g., rat liver).

-

Incubation: In a series of tubes, incubate the cytosol with a constant concentration of [³H]TCDD and increasing concentrations of unlabeled TCAB. Include controls for total binding (no competitor) and non-specific binding (a large excess of unlabeled TCDD).

-

Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the free radioligand using a method such as hydroxylapatite (HAP) assay or dextran-coated charcoal.

-

Quantification of Bound Ligand: Measure the radioactivity in the bound fraction using liquid scintillation counting.

-

Data Analysis: Calculate the specific binding at each concentration of the competitor. Plot the percentage of specific binding against the logarithm of the competitor concentration to determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of the radiolabeled ligand). The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.

-

Gene Expression Analysis (qPCR)

This method quantifies the induction of AhR target gene expression (e.g., CYP1A1 mRNA) in response to TCAB treatment.

-

Principle: Cells are treated with the test compound, and then total RNA is extracted. The mRNA is reverse-transcribed into complementary DNA (cDNA), which is then used as a template for quantitative polymerase chain reaction (qPCR) with primers specific for the target gene and a housekeeping gene (for normalization). The amount of amplified product is measured in real-time, allowing for the quantification of the initial mRNA levels.

-

Protocol Outline:

-

Cell Culture and Treatment: Culture and treat cells with TCAB as described in section 4.1.

-

RNA Extraction: Extract total RNA from the cells using a suitable method (e.g., TRIzol reagent or a commercial kit).

-

cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcriptase enzyme.

-

qPCR: Perform qPCR using the cDNA, specific primers for the target gene (e.g., CYP1A1) and a reference gene (e.g., GAPDH or β-actin), and a fluorescent dye (e.g., SYBR Green) or a probe.

-

Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the fold change in target gene expression relative to the reference gene and the vehicle-treated control.

-

Toxicological Profile

The activation of the AhR by TCAB is associated with a range of toxicological effects that are characteristic of dioxin-like compounds. These effects are dependent on the dose, duration, and timing of exposure, as well as the species, strain, and sex of the organism.

-

Carcinogenicity: Long-term exposure to TCAB has been shown to be carcinogenic in animal models.

-

Developmental and Reproductive Toxicity: TCAB can interfere with normal development and reproductive processes.

-

Immunotoxicity: The AhR plays a role in regulating the immune system, and its activation by TCAB can lead to immunosuppression.

-

Hepatotoxicity: The liver is a primary target organ for TCAB toxicity, with effects including enzyme induction and cellular damage.

-

Dermal Toxicity: TCAB is a known chloracnegen, causing a severe and persistent acne-like skin condition.

Conclusion

This compound is a potent agonist of the Aryl Hydrocarbon Receptor, exhibiting a toxicological profile similar to that of TCDD, albeit with lower potency. Its ability to bind to and activate the AhR signaling pathway makes it a valuable tool for studying the mechanisms of dioxin-like toxicity and the physiological roles of the AhR. The quantitative data and experimental protocols provided in this guide offer a foundational resource for researchers and professionals in the fields of toxicology, pharmacology, and drug development. Further research into the specific binding kinetics of TCAB and its downstream effects will continue to enhance our understanding of the complex biology of the AhR and its ligands.

The Core Mechanism of Action of 3,3',4,4'-Tetrachloroazobenzene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3',4,4'-Tetrachloroazobenzene (TCAB) is a halogenated aromatic hydrocarbon that has garnered significant attention in the fields of toxicology and pharmacology due to its structural similarity to 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD), a potent environmental toxin. TCAB is not commercially produced but is formed as a byproduct in the synthesis of certain herbicides and can arise from the environmental degradation of these compounds.[1] Its toxicological effects are primarily mediated through its interaction with the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor. This guide provides a detailed overview of the mechanism of action of TCAB, focusing on its interaction with the AhR and the subsequent downstream signaling pathways.

Core Mechanism of Action: Aryl Hydrocarbon Receptor (AhR) Agonism

The primary mechanism of action of this compound is its function as a potent agonist of the aryl hydrocarbon receptor (AhR).[2] The AhR is a ligand-activated transcription factor that resides in the cytoplasm in a complex with several chaperone proteins, including heat shock protein 90 (Hsp90), AhR-interacting protein (AIP), and p23.

Upon entering the cell, the lipophilic TCAB molecule binds to the ligand-binding pocket of the AhR. This binding event triggers a conformational change in the AhR, leading to the dissociation of the chaperone proteins and the exposure of a nuclear localization signal. The ligand-AhR complex then translocates into the nucleus.

In the nucleus, the AhR forms a heterodimer with the AhR nuclear translocator (ARNT). This AhR-ARNT heterodimer is the transcriptionally active form of the receptor. The complex binds to specific DNA sequences known as dioxin-responsive elements (DREs) or xenobiotic-responsive elements (XREs) located in the promoter and enhancer regions of target genes.[3] The binding of the AhR-ARNT complex to DREs initiates the recruitment of co-activator proteins and the general transcription machinery, leading to an increase in the transcription of a battery of downstream genes.

References

3,3',4,4'-Tetrachloroazobenzene (TCAB): An In-depth Technical Guide to Soil and Sediment Contamination

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,3',4,4'-Tetrachloroazobenzene (TCAB) is a persistent and toxic halogenated aromatic compound that poses a significant environmental concern due to its presence in soil and sediment. This technical guide provides a comprehensive overview of TCAB contamination, including its sources, environmental fate, and toxicological profile. Detailed experimental protocols for the analysis of TCAB in environmental matrices are presented, alongside a summary of quantitative data on its contamination levels. Furthermore, this guide elucidates the primary mechanism of TCAB's toxicity through the Aryl Hydrocarbon Receptor (AhR) signaling pathway, visualized through a detailed diagram. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development investigating the environmental impact and biological effects of TCAB.

Introduction

This compound (TCAB) is a synthetic chemical that is not intentionally produced for commercial use. Instead, it is primarily formed as an unintended byproduct during the manufacturing of 3,4-dichloroaniline (B118046) and certain herbicides derived from it, such as propanil, linuron (B1675549), and diuron (B1670789).[1] TCAB can also be formed in the environment through the degradation of these chloroaniline-based herbicides.[1] Its chemical structure, being isosteric to the highly toxic 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD), raises significant toxicological concerns.[2] TCAB is a bright orange crystalline solid with very low solubility in water, which contributes to its persistence in soil and sediment.[2] This persistence, combined with its toxicity, necessitates a thorough understanding of its environmental behavior and analytical methods for its detection.

Sources and Environmental Fate

The primary sources of TCAB in the environment are industrial activities related to the production of 3,4-dichloroaniline and associated herbicides.[1] Environmental contamination also occurs through the microbial and photochemical degradation of these herbicides in soil.[1]

Once in the environment, TCAB exhibits strong sorption to soil and sediment particles, limiting its mobility and potential for leaching into groundwater.[2] This strong binding contributes to its long-term persistence in the topsoil layers. The formation of TCAB from its precursor, 3,4-dichloroaniline (DCA), is influenced by soil conditions, with optimal formation observed at 25°C and a DCA concentration of 500 µg/g of soil. While microbial activity can contribute to its formation, some evidence also suggests non-biological degradation pathways for TCAB.[3]

Quantitative Data on TCAB Contamination

The following tables summarize quantitative data on TCAB concentrations found in various environmental samples.

Table 1: TCAB Concentrations in Herbicide Formulations and Technical Grade Products

| Product | TCAB Concentration (mg/kg) | Reference |

| Propanil (technical grade) | 0.10 - 28.40 | [4] |

| Diuron (technical grade) | 0.10 - 28.40 | [4] |

| Linuron (technical grade) | 0.10 - 28.40 | [4] |

| Neburon (B166421) (technical grade) | 0.10 - 28.40 | [4] |

| Diuron Formulations | 0.15 - 3.38 | [5] |

| Linuron Formulations | 0.91 - 10.28 | [5] |

| 3,4-dichloroaniline | 9 - 1400 | [6] |

| Herbicide Formulations | 5.5 - 28 | [6] |

Table 2: TCAB Concentrations in Soil and Sediment

| Sample Type | Location/Study Details | TCAB Concentration | Reference |

| Agricultural Soil | Following herbicide application | Not specified | [7] |

| Rice-producing soil | Top layer of soil | High concentrations, decreasing with depth and time | [2] |

| Soil treated with 25 ppm TCAB | 1.7% organic matter | 58.4 ppm (roots), 0.492 ppm (shoots) | [2] |

| Soil treated with 25 ppm TCAB | 57% organic matter | 14.4 ppm (roots), 0.178 ppm (shoots) | [2] |

| Soil treated with 0.02 ppm ¹⁴C-TCAB | Carrots grown in soil | 1.9 ppb (peels), 1.1 ppb (pulp), 0.1 ppb (tops) | [2] |

| Soil treated with 10 ppm ¹⁴C-TCAB | Carrots grown in soil | 375 ppb (peels), 20 ppb (pulp), 30 ppb (tops) | [2] |

Experimental Protocols for TCAB Analysis

The accurate determination of TCAB concentrations in complex environmental matrices like soil and sediment requires robust analytical methodologies. The most common approach involves solvent extraction, extract cleanup, and analysis by gas chromatography.

Sample Preparation: Extraction and Cleanup

Objective: To isolate TCAB from the solid matrix and remove interfering compounds.

Methodology:

-

Soil/Sediment Extraction:

-

A known weight of a dried and homogenized soil or sediment sample (e.g., 10-30 g) is mixed with a drying agent like anhydrous sodium sulfate.[8]

-

The sample is then extracted with an organic solvent. Common solvents include a 1:1 mixture of acetone (B3395972) and hexane (B92381) or dichloromethane (B109758) and methanol.[8][9]

-

Extraction can be performed using various techniques such as Soxhlet or Soxtherm extraction for several hours.[8] Sonication with a water-acetonitrile mixture followed by partitioning into dichloromethane is another reported method.

-

-

Extract Cleanup:

-

The crude extract is concentrated and may undergo a solvent exchange to a less polar solvent like hexane.[5][8]

-

Cleanup is essential to remove co-extracted matrix components that can interfere with the analysis. This is typically achieved using column chromatography with adsorbents like silica (B1680970) gel or Florisil.[5][10] The TCAB is eluted from the column with an appropriate solvent or solvent mixture.

-

Instrumental Analysis: Gas Chromatography

Objective: To separate, identify, and quantify TCAB in the cleaned-up extract.

Methodology:

-

Gas Chromatography with Electron Capture Detection (GC-ECD):

-

Principle: GC-ECD is a highly sensitive technique for detecting halogenated compounds like TCAB.[5][10]

-

Typical Parameters:

-

Column: A capillary column suitable for organochlorine pesticide analysis (e.g., DB-5 or equivalent).

-

Injector: Splitless injection is commonly used to maximize sensitivity.

-

Oven Temperature Program: A temperature program is employed to ensure good separation of TCAB from other compounds. An example program might start at a lower temperature (e.g., 75°C), ramp up to an intermediate temperature (e.g., 180°C), and then ramp at a slower rate to a final temperature (e.g., 300°C).

-

Detector: Electron Capture Detector.

-

-

-

Gas Chromatography-Mass Spectrometry (GC-MS):

-

Principle: GC-MS provides definitive identification of TCAB based on its mass spectrum, in addition to quantification. It is often used for confirmation.[6]

-

Typical Parameters:

-

Ionization Mode: Electron Impact (EI) is typically used.

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer can be used.

-

Acquisition Mode: Full scan mode can be used for identification, while selected ion monitoring (SIM) mode offers higher sensitivity for quantification by monitoring specific ions characteristic of TCAB.

-

-

Quality Assurance/Quality Control (QA/QC)

To ensure the reliability of the analytical data, a robust QA/QC program should be implemented, including:

-

Method Blanks: To check for contamination during the analytical process.

-

Matrix Spikes and Matrix Spike Duplicates (MS/MSD): To assess the accuracy and precision of the method in the specific sample matrix.

-

Laboratory Control Samples (LCS): To monitor the performance of the laboratory's analytical process.

-

Surrogate Standards: To monitor the efficiency of the extraction and cleanup steps for each sample.

-

Calibration Standards: A multi-point calibration curve should be generated to quantify the TCAB concentration in the samples.

Mechanism of Toxicity: Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

The primary mechanism of TCAB's toxicity is believed to be mediated through its interaction with the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor.[1] TCAB, being structurally similar to TCDD, can bind to and activate the AhR, leading to a cascade of downstream events that can result in adverse biological effects.[2]

The canonical AhR signaling pathway is initiated by the binding of a ligand, such as TCAB, to the cytosolic AhR complex. This complex also includes heat shock protein 90 (Hsp90), X-associated protein 2 (XAP2), and p23.[11][12] Upon ligand binding, the complex undergoes a conformational change and translocates into the nucleus.[11] In the nucleus, the AhR dissociates from its chaperone proteins and forms a heterodimer with the AhR nuclear translocator (ARNT).[12] This AhR-ARNT heterodimer then binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) in the promoter regions of target genes.[12][13] This binding initiates the transcription of a battery of genes, including those encoding for cytochrome P450 enzymes like CYP1A1, CYP1A2, and CYP1B1, which are involved in xenobiotic metabolism.[12] The dysregulation of these and other target genes is thought to be responsible for the toxic effects of AhR agonists like TCAB.

Caption: Canonical Aryl Hydrocarbon Receptor (AhR) signaling pathway activated by TCAB.

Experimental Workflow for TCAB Analysis

The following diagram illustrates a typical experimental workflow for the analysis of TCAB in soil or sediment samples.

Caption: A generalized experimental workflow for the analysis of TCAB in soil and sediment.

Conclusion

This compound is a persistent environmental contaminant of significant toxicological concern. Its presence in soil and sediment, primarily due to industrial byproducts and herbicide degradation, warrants careful monitoring and risk assessment. This technical guide has provided a comprehensive overview of TCAB contamination, including its sources, environmental behavior, and analytical detection methods. The detailed experimental protocols and quantitative data presented herein serve as a valuable resource for researchers and scientists. Furthermore, the elucidation of the Aryl Hydrocarbon Receptor signaling pathway as the primary mechanism of its toxicity provides a crucial framework for understanding its biological effects and for future research in toxicology and drug development. Continued investigation into the extent of TCAB contamination and its long-term ecological impacts is essential for developing effective remediation and management strategies.

References

- 1. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. This compound and 3,3',4,4'-tetrachloroazoxybenzene in technical grade herbicides: propanil, diuron, linuron, and neburon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Levels of this compound in diuron and linuron herbicide formulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Bioaccumulation and toxic effects of elevated levels of this compound (33'44'-TCAB) towards aquatic organisms. III: Bioaccumulation and toxic effects of detrital 33'44'-TCAB on the aquatic snail, Indohiramakigai (Indoplanorbis exustus) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. nemi.gov [nemi.gov]

- 10. sbr-1.itrcweb.org [sbr-1.itrcweb.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Canonical and non-canonical aryl hydrocarbon receptor signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

Dioxin-Like Effects of 3,3',4,4'-Tetrachloroazobenzene (TCAB) Exposure: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3,3',4,4'-Tetrachloroazobenzene (TCAB) is a halogenated aromatic hydrocarbon with significant structural similarity to the highly toxic 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD). This structural analogy underlies TCAB's dioxin-like toxicity, which is mediated through the activation of the aryl hydrocarbon receptor (AhR). This technical guide provides a comprehensive overview of the dioxin-like effects of TCAB, presenting key quantitative toxicological data, detailed experimental protocols from pivotal studies, and visualizations of the core signaling pathway and experimental workflows. The information compiled herein is intended to serve as a critical resource for researchers and professionals involved in toxicology, pharmacology, and drug development to facilitate a deeper understanding of the mechanisms of TCAB toxicity and to aid in risk assessment and the development of safer chemical entities.

Introduction

This compound (TCAB) is an environmental contaminant and a byproduct in the synthesis of certain herbicides.[1] Its structural resemblance to TCDD raises significant toxicological concerns due to the potential for similar adverse health effects.[2] The primary mechanism of action for TCAB, like other dioxin-like compounds, is the activation of the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor.[1] This activation initiates a cascade of downstream events, leading to the altered expression of a wide array of genes, including those involved in xenobiotic metabolism, cell growth, and differentiation. This guide summarizes the key toxicological findings, details the methodologies used to elicit these findings, and provides visual representations of the underlying biological processes.

Quantitative Toxicological Data

The following tables summarize the key quantitative data from in vivo and in vitro studies on the dioxin-like effects of TCAB.

Table 1: In Vivo Toxicological Endpoints of TCAB in Rodents

| Species | Duration | Route of Administration | Dose | Key Findings | Reference |

| Rat (F344/N) | 13-Week | Gavage | 0.1, 1, 3, 10, 30 mg/kg/day | Dose-dependent decrease in thymus weight, increase in liver weight, hematopoietic cell proliferation in the spleen, responsive anemia, and a marked decrease in circulating total thyroxine (TT4) at all doses. No-Observed-Adverse-Effect-Level (NOAEL) was not reached. | [2] |

| Mouse (B6C3F1) | 13-Week | Gavage | 0.1, 1, 3, 10, 30 mg/kg/day | Dose-dependent increase in liver and spleen weight, hyperplasia of the forestomach, centrilobular hypertrophy of hepatocytes, and a decrease in epididymal sperm density at 3 and 30 mg/kg/day. The NOAEL was 0.1 mg/kg. | [2] |

| Rat (Harlan Sprague-Dawley) | 2-Year | Gavage | 3, 10, 30 mg/kg/day | Significant induction of hepatic 7-ethoxyresorufin-O-deethylase (EROD) activity in all dosed groups. | [3] |

| Mouse (B6C3F1) | 2-Year | Gavage | 3, 10, 30 mg/kg/day | Increased incidence of urethral transitional cell carcinomas in all treated male groups. | [1] |

Table 2: In Vitro Dioxin-Like Activity of TCAB

| Assay | System | Endpoint | Value | Reference |

| AhR Binding | Hepatic Cytosol | Competitive Binding | Potent competitor for stereospecific binding sites | [4] |

| Enzyme Induction | Hepatic Microsomes | Aryl Hydrocarbon Hydroxylase (AHH) Activity | Potent inducer | [4] |

| Toxic Equivalency Factor (TEF) | Multiple Endpoints | Relative Potency to TCDD | Estimated to be 100 to 1,000,000 times less potent than TCDD | [2] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide, offering a reproducible framework for further research.

In Vivo 13-Week Gavage Studies in Rodents

-

Test Animals: Male and female F344/N rats and B6C3F1 mice.[2]

-

Housing: Animals were housed in environmentally controlled rooms with a 12-hour light/dark cycle.

-

Formulation: this compound (purity >97%) was dissolved in a corn oil:acetone (99:1) vehicle.[3]

-

Dosing: Animals were administered TCAB by gavage five days a week for 13 weeks at doses of 0, 0.1, 1, 3, 10, or 30 mg/kg body weight.[5] The vehicle control group received the corn oil:acetone mixture alone.

-

Clinical Observations: Animals were observed twice daily for clinical signs of toxicity. Body weights were recorded weekly.

-

Necropsy and Histopathology: At the end of the 13-week period, animals were euthanized, and a complete necropsy was performed. A comprehensive list of tissues was collected, fixed in 10% neutral buffered formalin, embedded in paraffin, sectioned, and stained with hematoxylin (B73222) and eosin (B541160) for microscopic examination.

-

Clinical Pathology: Blood was collected for hematology and clinical chemistry analysis.

-

Organ Weights: The weights of the liver, lungs, spleen, heart, thymus, and kidneys were recorded.

-

Reproductive Toxicity Endpoints (Males): Epididymal sperm density was determined.

Aryl Hydrocarbon Receptor (AhR) Competitive Binding Assay

-

Preparation of Cytosol: Liver cytosol is prepared from untreated animals (e.g., C57BL/6 mice) by homogenization in a suitable buffer (e.g., MDEG buffer: 25 mM MOPS, 1 mM DTT, 1 mM EDTA, 10% glycerol, pH 7.5) and subsequent centrifugation to pellet cellular debris and microsomes.

-

Radioligand: [³H]-TCDD is used as the radiolabeled ligand.

-

Competitive Binding: A constant concentration of [³H]-TCDD (e.g., 1-2 nM) is incubated with the liver cytosol in the presence of increasing concentrations of unlabeled TCAB or a reference compound (e.g., unlabeled TCDD).

-

Incubation: The mixture is incubated for a defined period (e.g., 2 hours) at a specific temperature (e.g., 4°C or 20°C) to allow for binding to reach equilibrium.

-

Separation of Bound and Free Ligand: Unbound ligand is removed by methods such as dextran-coated charcoal adsorption or hydroxylapatite (HAP) assay.

-

Quantification: The amount of bound [³H]-TCDD is quantified by liquid scintillation counting.

-

Data Analysis: The concentration of TCAB that inhibits 50% of the specific binding of [³H]-TCDD (IC50) is determined. The equilibrium dissociation constant (Ki) can then be calculated using the Cheng-Prusoff equation.

Ethoxyresorufin-O-Deethylase (EROD) Induction Assay

-

Cell Culture: A suitable cell line, such as the rat hepatoma cell line H4IIE, is cultured in appropriate media and conditions.

-

Treatment: Cells are treated with various concentrations of TCAB or a positive control (e.g., TCDD) for a specified duration (e.g., 24-72 hours).

-

Microsome Preparation (for in vivo studies): For animal studies, liver microsomes are prepared by differential centrifugation of liver homogenates.

-

EROD Reaction: The EROD activity is measured by incubating the cell lysate or liver microsomes with the substrate 7-ethoxyresorufin (B15458) in the presence of NADPH. The reaction is typically carried out in a microplate format.

-

Detection: The deethylation of 7-ethoxyresorufin by CYP1A1 produces the fluorescent product resorufin (B1680543). The fluorescence of resorufin is measured over time using a microplate fluorometer (excitation ~530 nm, emission ~590 nm).

-

Data Analysis: The rate of resorufin formation is calculated and normalized to the total protein concentration in the sample. The effective concentration of TCAB that produces 50% of the maximal EROD induction (EC50) is determined from the dose-response curve.

Signaling Pathways and Experimental Workflows

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

The dioxin-like effects of TCAB are initiated by its binding to and activation of the aryl hydrocarbon receptor (AhR). The following diagram illustrates the canonical AhR signaling pathway.

References

- 1. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. NTP Technical Report on the Toxicity Studies of this compound (CAS No. 14047-09-7) Administered by Gavage to F344/N Rats and B6C3F1 Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Complex chemical signals dictate Ah receptor activation through the gut-lung axis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 3,4,3',4'-Tetrachloro azoxybenzene and azobenzene: potent inducers of aryl hydrocarbon hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Carcinogenicity of 3,3',4,4'-Tetrachloroazobenzene in Mice: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the carcinogenicity of 3,3',4,4'-tetrachloroazobenzene (TCAB) in mice, drawing upon comprehensive studies conducted by the National Toxicology Program (NTP). TCAB, a contaminant found in the manufacturing of certain herbicides, has demonstrated carcinogenic potential in rodent models. This document summarizes key quantitative data, details experimental methodologies, and illustrates the proposed mechanism of action.

Executive Summary

Studies in B6C3F1 mice have shown that oral administration of this compound induces a range of toxic and carcinogenic effects. Notably, long-term exposure to TCAB is associated with an increased incidence of rare urethral carcinomas in all dose groups and lung carcinomas in the high-dose group. The mechanism of TCAB's carcinogenicity is believed to be mediated, at least in part, through the aryl hydrocarbon receptor (AhR) signaling pathway, exhibiting dioxin-like activity. This guide presents the critical data and protocols from these pivotal studies to inform future research and risk assessment.

Quantitative Data Summary

The following tables summarize the key quantitative findings from the carcinogenicity studies of TCAB in B6C3F1 mice. These studies were part of the National Toxicology Program Technical Report series.

Table 1: Survival and Body Weight Data from 2-Year Gavage Study

| Sex | Dose (mg/kg) | Number of Animals | Mean Survival (days) | Survival Rate (%) | Mean Final Body Weight (g) | Percent Difference from Control |

| Male | 0 | 50 | 686 | 74 | 40.5 | - |

| 1 | 50 | 679 | 70 | 39.8 | -1.7 | |

| 3 | 50 | 665 | 64 | 38.7 | -4.4 | |

| 10 | 50 | 642 | 56 | 36.9 | -8.9 | |

| Female | 0 | 50 | 695 | 78 | 34.2 | - |

| 1 | 50 | 688 | 74 | 33.5 | -2.0 | |

| 3 | 50 | 678 | 70 | 32.1 | -6.1 | |

| 10 | 50 | 654 | 60 | 29.8 | -12.9 |

Data extracted from NTP Technical Report TR-558.

Table 2: Incidence of Neoplasms in Male B6C3F1 Mice from 2-Year Gavage Study

| Organ | Neoplasm | 0 mg/kg | 1 mg/kg | 3 mg/kg | 10 mg/kg |

| Urethra | Carcinoma | 0/50 | 5/50 | 8/50 | 12/50 |

| Lung | Alveolar/Bronchiolar Adenoma | 10/50 | 12/50 | 11/50 | 9/50 |